Sodium;2-aminoethanolate;nonanedioic acid
Description
Contextualizing Amino Alcoholate and Dicarboxylate Systems in Advanced Chemical Synthesis
Amino alcohols and dicarboxylic acids are two versatile classes of organic compounds that serve as fundamental building blocks in chemical synthesis. Amino alcohols, possessing both an amino and a hydroxyl group, can act as bidentate ligands, forming stable complexes with metal ions and participating in a variety of organic reactions. wikipedia.org Their chirality is often exploited in asymmetric synthesis to produce enantiomerically pure compounds, a critical aspect in drug development. diva-portal.org
Dicarboxylic acids, characterized by the presence of two carboxylic acid functional groups, are integral to the synthesis of polymers such as polyesters and polyamides. longdom.orgwikipedia.org They can also engage in hydrogen bonding and coordination chemistry, making them excellent candidates for constructing metal-organic frameworks (MOFs) and other supramolecular assemblies. The interplay between the acidic carboxyl groups and basic amino groups in amino alcoholate and dicarboxylate systems can lead to the formation of intricate salt structures with unique properties.
Rationale for Investigating Complex Organic Salts: The Case of Sodium;2-aminoethanolate;nonanedioic acid
The investigation into complex organic salts like this compound is driven by the quest for new materials with tailored functionalities. This specific combination brings together a simple alkali metal cation (sodium), a deprotonated amino alcohol (2-aminoethanolate), and a dicarboxylic acid (nonanedioic acid).
Nonanedioic acid, also known as azelaic acid, is a nine-carbon dicarboxylic acid that is found in nature in grains like wheat and barley. wikipedia.org It serves as a precursor for various industrial products, including polymers and plasticizers. wikipedia.org For instance, in combination with hexamethylenediamine, it forms Nylon-6,9. wikipedia.org 2-Aminoethanol, a primary amine and alcohol, is a versatile intermediate in the production of a wide range of chemicals and products. wikipedia.org
The formation of a complex salt from these components is anticipated to yield a material with a unique set of properties, potentially exhibiting interesting solubility profiles, thermal stability, and crystalline structures. The sodium ion can act as a charge-balancing cation, while the amino and carboxylate groups can participate in a network of hydrogen bonds, leading to a stable, three-dimensional lattice. The study of such a system provides a model for understanding the principles of molecular recognition and self-assembly in more complex organic salts.
Historical Development and Contemporary Significance of Amino Alcohol and Dicarboxylic Acid Chemistry
The chemistry of amino alcohols and dicarboxylic acids has a rich history, with early studies focusing on their natural occurrence and basic reactivity. Amino alcohols were initially recognized for their presence in biological systems and their role in pharmaceuticals. wikipedia.org The development of stereoselective synthesis methods for amino alcohols has been a significant area of research, enabling the synthesis of complex natural products and chiral catalysts. diva-portal.orgdiva-portal.org
Dicarboxylic acids have been known for centuries, with many being first isolated from natural sources. Their industrial importance grew with the advent of polymer chemistry, particularly in the production of nylons and polyesters. longdom.orgwikipedia.org In recent years, there has been a renewed interest in dicarboxylic acids derived from renewable feedstocks as a move towards more sustainable chemical processes. mdpi.com
The contemporary significance of both classes of compounds is vast. Amino alcohols are crucial components in many modern drugs and are used as building blocks in diversity-oriented synthesis to create libraries of new bioactive molecules. diva-portal.org Dicarboxylic acids are not only vital for the polymer industry but are also explored for their applications in biodegradable polymers, as food additives, and in the pharmaceutical industry. longdom.orgnih.gov The combination of these two classes of molecules into complex salts represents a modern frontier in materials science, with the potential to generate novel materials with a wide array of applications.
Detailed Research Findings
While specific research on "this compound" is not publicly available, we can infer its potential properties and synthesis based on the known chemistry of its components.
Hypothetical Synthesis
A plausible synthetic route would involve the reaction of nonanedioic acid with two equivalents of a sodium base, such as sodium hydroxide (B78521) or sodium methoxide, to form the disodium (B8443419) salt of nonanedioic acid. This would then be reacted with one equivalent of 2-aminoethanol. Alternatively, all three components could be combined in a suitable solvent, and the salt could be crystallized from the solution. The stoichiometry of the reactants would be crucial in determining the final structure of the complex salt.
Expected Properties
The properties of this compound would be dictated by the ionic and hydrogen bonding interactions between its constituent ions.
| Property | Expected Characteristic | Rationale |
| Physical State | Crystalline Solid | The ionic nature and potential for extensive hydrogen bonding would favor the formation of an ordered crystal lattice. |
| Solubility | Likely soluble in polar solvents | The presence of charged groups (carboxylate and sodium ions) and polar functional groups (hydroxyl and amino) suggests solubility in solvents like water or ethanol. acs.org |
| Melting Point | Relatively high | Strong ionic and hydrogen bonding interactions typically lead to higher melting points compared to the individual neutral components. |
| pH of Aqueous Solution | Basic | The 2-aminoethanolate anion is the conjugate base of a weak acid (2-aminoethanol), and the nonanedioate (B1229846) anion is the conjugate base of a weak acid. The hydrolysis of these ions would result in a basic solution. |
Structure
3D Structure of Parent
Properties
CAS No. |
125328-97-4 |
|---|---|
Molecular Formula |
C11H22NNaO5 |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
sodium;2-aminoethanolate;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C2H6NO.Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;3-1-2-4;/h1-7H2,(H,10,11)(H,12,13);1-3H2;/q;-1;+1 |
InChI Key |
SIAFLBODDJZBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O.C(C[O-])N.[Na+] |
Origin of Product |
United States |
Advanced Characterization Techniques for Sodium;2 Aminoethanolate;nonanedioic Acid Systems
Spectroscopic Elucidation of Molecular and Supramolecular Structure
Spectroscopic techniques are pivotal in providing detailed information about the atomic-level structure and bonding within the sodium;2-aminoethanolate;nonanedioic acid system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise structure of the organic components of the salt. In the case of this compound, ¹H and ¹³C NMR would be instrumental.
The formation of the ethanolammonium cation (from 2-aminoethanol) and the nonanedioate (B1229846) dianion (from nonanedioic acid) leads to characteristic changes in the chemical shifts compared to the neutral precursors. In ¹H NMR, the protons on the carbons adjacent to the newly formed ammonium (B1175870) group in ethanolammonium would experience a downfield shift due to the positive charge. researchgate.net Similarly, the methylene (B1212753) protons alpha to the carboxylate groups in the nonanedioate backbone would also show a shift. researchgate.net The presence of the ammonium proton signal (+N-H) would be a key indicator of salt formation, although its observation can be dependent on the solvent used. researchgate.net
For instance, a study on the use of amino alcohols as chiral solvating agents for carboxylic acids demonstrated the sensitivity of NMR in probing interactions between these two types of molecules. nih.gov
Table 1: Hypothetical ¹H NMR Data for this compound
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₂- (Nonanedioate, α to COO⁻) | 2.2 - 2.4 | Triplet |
| -CH₂- (Nonanedioate, β to COO⁻) | 1.5 - 1.7 | Multiplet |
| -CH₂- (Nonanedioate, other) | 1.2 - 1.4 | Multiplet |
| -CH₂- (Ethanolammonium, adjacent to NH₃⁺) | 3.0 - 3.2 | Triplet |
| -CH₂- (Ethanolammonium, adjacent to OH) | 3.7 - 3.9 | Triplet |
| -NH₃⁺ (Ethanolammonium) | 7.0 - 8.0 | Broad Singlet |
Note: These are estimated values and can vary based on solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions
Fourier-Transform Infrared (FTIR) spectroscopy is essential for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding.
In the FTIR spectrum of this compound, the broad O-H stretching band of the carboxylic acid groups of azelaic acid (typically around 3000-3300 cm⁻¹) would be absent. Instead, strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) would appear around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. jptcp.comresearchgate.net The FTIR spectrum of pure azelaic acid shows a characteristic C=O stretching vibration for the carboxylic acid at approximately 1692 cm⁻¹. mdpi.com
For the 2-aminoethanol component, the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) would be replaced by the N-H stretching bands of the ammonium ion (NH₃⁺), which are typically broad and located in the 2800-3200 cm⁻¹ region. researchgate.net The presence of extensive hydrogen bonding between the ethanolammonium cation, the nonanedioate anion, and potentially water molecules would be evident from the broadening and shifting of these bands. researchgate.net
Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Ammonium) | 2800-3200 | Broad, indicates hydrogen bonding |
| C-H Stretch (Aliphatic) | 2850-2960 | Sharp peaks |
| C=O Stretch (Carboxylate) | 1550-1610 | Asymmetric, strong |
| C-O Stretch (Carboxylate) | 1400-1450 | Symmetric, strong |
| O-H Bend (Alcohol) | 1300-1400 | In-plane bend |
| C-N Stretch | 1000-1200 |
Mass Spectrometry (MS) for Compositional and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the organic components. While the salt itself is non-volatile, techniques like Electrospray Ionization (ESI-MS) can be used to analyze the ions in solution.
In positive-ion mode ESI-MS, one would expect to observe the ethanolammonium cation at an m/z corresponding to its molecular weight. In negative-ion mode, the nonanedioate dianion could be observed, or more likely, the singly charged hydrogen nonanedioate anion. High-resolution mass spectrometry would allow for the precise determination of the elemental composition of these ions. mdpi.com
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can confirm the structures. For example, the fragmentation of protonated amino acids often involves the loss of water and carbon monoxide. mdpi.com A similar detailed analysis could be applied to the ions derived from this system.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Precise Atomic Arrangement and Connectivity
Crucially, it would reveal the intricate network of hydrogen bonds and ionic interactions that define the supramolecular structure in the solid state. The coordination environment of the sodium cation would also be elucidated, showing how it interacts with the carboxylate groups and potentially the hydroxyl group of the ethanolammonium cation. The crystal system, space group, and unit cell dimensions would provide a fundamental description of the crystalline lattice. jptcp.com
Table 3: Hypothetical Single-Crystal XRD Data
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Z (molecules/unit cell) | 4 |
Note: These values are purely illustrative for a hypothetical crystal structure.
Thermal Analysis for Understanding Transformation Pathways and Stability
Thermal analysis techniques are critical for evaluating the thermal stability and phase behavior of materials as a function of temperature. For a multi-component system like "this compound," Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information about its transformation pathways. libretexts.orgmt.com
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as it is heated over a specific temperature range. This is particularly useful for determining the thermal stability and composition of the material. A TGA thermogram of the "this compound" system would reveal the temperatures at which decomposition occurs. For instance, an initial mass loss at lower temperatures (e.g., below 120°C) might indicate the loss of water molecules if the compound is a hydrate. researchgate.net At higher temperatures, distinct mass loss steps would correspond to the decomposition of the organic components, such as the 2-aminoethanolate and nonanedioate moieties. researchgate.net The thermal stability of dicarboxylic acid salts and amine compounds can vary significantly, and TGA provides precise data on the onset temperature of decomposition, which is a key indicator of the material's stability. researchgate.netakjournals.comresearchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. libretexts.org This technique is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. researchgate.net A DSC curve for "this compound" would show endothermic peaks corresponding to melting or polymorphic transitions and exothermic peaks for events like crystallization or decomposition. researchgate.netresearchgate.net By correlating DSC events with TGA mass loss data, a comprehensive understanding of the material's thermal behavior can be achieved. For example, a peak in the DSC curve without a corresponding mass loss in the TGA curve would indicate a phase transition (e.g., melting or a polymorphic transformation), whereas a peak accompanied by mass loss would confirm decomposition. libretexts.org
The following tables provide an illustrative example of the kind of data that would be obtained from thermal analysis of this system. This data is hypothetical due to the absence of published experimental results for the specific compound.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|---|
| Step 1 | 180 - 250 | ~20% | Decomposition of 2-aminoethanolate moiety |
| Step 2 | 350 - 450 | ~60% | Decomposition of nonanedioate moiety |
| Thermal Event | Peak Temperature (°C) | Enthalpy (J/g) | Process Type |
|---|---|---|---|
| Melting | 175 | -95 | Endotherm |
| Decomposition | 220 | -250 | Exotherm |
Computational and Theoretical Investigations of Sodium;2 Aminoethanolate;nonanedioic Acid Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are indispensable for understanding the fundamental electronic properties that govern the behavior of molecular systems. For a complex like sodium;2-aminoethanolate;nonanedioic acid, these methods can provide detailed insights into its geometry, stability, and reactivity at the atomic level.
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for studying the electronic structure of molecules. hmc.eduresearchgate.net It is particularly well-suited for optimizing the molecular geometry of the this compound complex and for exploring its potential energy landscape. acs.orgmdpi.com
DFT calculations would begin with the construction of an initial model of the complex. This would involve positioning the sodium ion in proximity to the carboxylate groups of the deprotonated nonanedioic acid and the deprotonated hydroxyl group of the 2-aminoethanolate. The geometry would then be optimized to find the minimum energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. mdpi.commdpi.com
A key aspect to investigate would be the precise coordination of the sodium ion. DFT can determine the bond lengths and angles between the sodium ion and the oxygen atoms of the carboxylate and alcoholate groups, providing a clear picture of the primary coordination sphere. Furthermore, by mapping the potential energy surface, it is possible to identify different stable and metastable conformations of the complex, as well as the energy barriers between them. libretexts.orgmasterorganicchemistry.com This information is crucial for understanding the conformational flexibility and the relative stability of different isomers.
Table 1: Predicted DFT-Calculated Geometrical Parameters for a Model this compound Complex
| Parameter | Predicted Value (Å) |
| Na-O (carboxylate) distance | 2.25 - 2.40 |
| Na-O (alcoholate) distance | 2.20 - 2.35 |
| C=O (carboxylate) bond length | 1.25 - 1.28 |
| C-O (carboxylate) bond length | 1.28 - 1.32 |
| C-O (alcoholate) bond length | 1.40 - 1.45 |
| N-H bond length | 1.01 - 1.03 |
| O-H bond length (in possible protonated species) | 0.96 - 0.98 |
Note: These are hypothetical values based on typical DFT calculations for similar organic salt complexes and serve as an illustrative example.
While DFT is a powerful tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can provide a more rigorous description of reaction mechanisms. numberanalytics.com For the this compound system, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods, would be invaluable for elucidating potential reaction pathways. libretexts.orgumn.edu
A primary focus of ab initio studies would be the proton transfer dynamics within the system. umn.educompchem.nl For instance, it is crucial to determine the most likely protonation states of the amino and carboxyl groups. Ab initio calculations can model the transition states for proton transfer between the amine group of the 2-aminoethanol and the carboxylate group of the nonanedioic acid, providing insights into the acidity and basicity of these functional groups within the complex. hmc.eduumn.edu
Furthermore, these methods can be used to investigate the mechanism of formation of the complex itself, starting from the individual reactants. By calculating the energies of intermediates and transition states along the reaction coordinate, a detailed reaction mechanism can be constructed. rsc.org This would involve modeling the deprotonation of the carboxylic acid and the alcohol, and the subsequent coordination of the sodium ion.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical methods provide a static picture of the system at minimum energy, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. umn.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, diffusion, and intermolecular interactions in a simulated environment, such as in solution. researchgate.netcompchem.nl
For the this compound system, MD simulations would be particularly useful for understanding its behavior in an aqueous or other solvent environment. mdpi.comumn.edu The simulations would track the trajectories of the complex and the surrounding solvent molecules, providing a wealth of information about solvation structure and dynamics. umn.edu
One of the key outputs of MD simulations is the radial distribution function (RDF), which describes the probability of finding a particle at a certain distance from a reference particle. umn.edu By calculating the RDFs between the sodium ion and the oxygen atoms of the carboxylate and alcoholate groups, as well as with the solvent molecules, the solvation shells around the complex can be characterized in detail. umn.edu
MD simulations also allow for the study of the dynamic nature of hydrogen bonds within the system and with the solvent. The formation and breaking of hydrogen bonds between the amine group, the carboxylate groups, and water molecules can be monitored over time, providing insights into the stability of the complex and its interactions with the surrounding medium. libretexts.orgresearchgate.netlibretexts.orgacs.org
Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water
| Property | Predicted Value |
| Diffusion Coefficient of the Complex (10⁻⁵ cm²/s) | 0.5 - 1.5 |
| Average Number of Water Molecules in the First Solvation Shell of Na⁺ | 4 - 6 |
| Average Hydrogen Bond Lifetime (ps) between N-H and Water | 1 - 5 |
| Average Hydrogen Bond Lifetime (ps) between Carboxylate-O and Water | 2 - 8 |
Note: These are hypothetical values based on typical MD simulations of organic ions in aqueous solution and serve as an illustrative example.
Prediction of Supramolecular Assembly and Hydrogen Bonding Networks
The this compound complex possesses multiple functional groups capable of forming hydrogen bonds, suggesting a high potential for self-assembly into ordered supramolecular structures. libretexts.orgacs.org Computational methods can be employed to predict the most likely modes of supramolecular assembly and the resulting hydrogen bonding networks. acs.orgrsc.orgacs.org
Crystal structure prediction (CSP) is a powerful computational technique that aims to predict the crystal structure of a compound from its molecular structure alone. nih.gov For this ternary salt, CSP algorithms would generate a multitude of possible crystal packing arrangements and rank them based on their calculated lattice energies. This can reveal the most stable and therefore most likely crystal polymorphs.
The analysis of these predicted crystal structures would focus on identifying the recurring hydrogen bonding motifs, often referred to as supramolecular synthons. umn.educompchem.nlrsc.org In this system, one would expect to find strong N-H···O and O-H···O hydrogen bonds forming between the amino groups, carboxylate groups, and potentially any water molecules of crystallization. The sodium ion would also play a crucial role in directing the packing of the molecules, coordinating with multiple carboxylate and alcoholate oxygen atoms to form a network of ionic interactions. acs.orgsavemyexams.com Graph-set analysis is a systematic method that can be used to describe and classify these complex hydrogen-bonding patterns. hmc.edunumberanalytics.com
Structure–Reactivity Relationship Modeling for Amino Alcoholate-Carboxylate Systems
Understanding the relationship between the structure of a molecule and its reactivity is a cornerstone of chemistry. For complex systems like this compound, computational modeling can be used to establish quantitative structure-reactivity relationships (QSAR). umn.edu
By systematically modifying the structure of the complex, for example, by changing the length of the dicarboxylic acid chain or by substituting the amino alcohol, and then calculating various electronic descriptors using quantum chemical methods, it is possible to build a model that correlates these descriptors with reactivity. researchgate.net
Key electronic descriptors that influence reactivity include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the distribution of atomic charges. researchgate.net For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net The electrostatic potential map can also provide a visual guide to the reactive sites of the molecule, with regions of negative potential being susceptible to electrophilic attack and regions of positive potential being susceptible to nucleophilic attack.
These models can then be used to predict the reactivity of new, related compounds without the need for extensive experimental work. This approach is particularly valuable in the design of new materials with tailored properties.
Coordination Chemistry and Supramolecular Assembly Involving 2 Aminoethanolate and Nonanedioate Ligands
Design Principles for Amino Alcoholate and Dicarboxylate Coordination Polymers and Metal-Organic Frameworks
The rational design of CPs and MOFs is a cornerstone of modern materials chemistry, enabling the creation of frameworks with tailored properties for applications in gas storage, catalysis, and separation. researchgate.netaip.org The final architecture of these materials is dictated by several factors, including the coordination geometry of the metal ion, the structure and functionality of the organic ligands, and the reaction conditions. aip.orgsunyempire.edu The use of mixed ligands, such as amino alcoholates and dicarboxylates, introduces additional complexity and opportunities for structural and functional diversity. rsc.org
The assembly of CPs and MOFs is primarily governed by the formation of coordinate covalent bonds between metal ions (Lewis acids) and organic ligands (Lewis bases). aip.org In networks built from amino alcoholates and dicarboxylates, the primary interactions are between the metal centers and the nitrogen atom of the amino group and the oxygen atoms of the alcoholate and carboxylate moieties. mdpi.comwikipedia.org These metal-ligand bonds establish the fundamental connectivity of the framework.
Beyond these primary coordination bonds, non-covalent interactions play a crucial role in defining the final three-dimensional structure. These include:
Hydrogen Bonding: The presence of amino groups (N-H) and hydroxyl groups (O-H) on the ligands, as well as coordinated water molecules, allows for the formation of extensive hydrogen-bonding networks that can reinforce the structure and link adjacent polymeric chains or layers. mdpi.com
π-π Stacking: Aromatic rings within the ligand backbones can interact through π-π stacking, influencing the packing of the polymeric units. hhu.de
The interplay of these varied interactions dictates the topology, porosity, and stability of the resulting coordination architecture. The dynamic nature of metal-linker bonds is also a key factor, influencing phenomena from structural flexibility to post-synthetic modification. chemrxiv.orgbohrium.com
2-aminoethanolate, the deprotonated form of 2-aminoethanol, is a versatile ligand due to its bifunctional nature, possessing both a nitrogen-donor amino group and an oxygen-donor alcoholate group. This allows it to coordinate with metal ions in several ways.
Chelating Ligand: Most commonly, 2-aminoethanolate acts as a bidentate chelating ligand. It can bind to a single metal center through both the nitrogen and oxygen atoms, forming a stable five-membered ring. wikipedia.orgnih.gov This chelation enhances the stability of the resulting metal complex. nih.gov
Bridging Ligand: 2-aminoethanolate can also function as a bridging ligand, connecting two or more metal centers. wikipedia.org This can occur in various modes, for instance, where the amino group coordinates to one metal ion and the alcoholate oxygen bridges between two metal ions. This bridging capability is essential for the formation of extended one-, two-, or three-dimensional networks. hhu.de
The specific coordination mode adopted by 2-aminoethanolate depends on factors such as the preferred coordination number of the metal ion, the reaction stoichiometry, and the presence of other competing ligands.
Nonanedioate (B1229846), also known as azelaate, is the dianion of nonanedioic acid, a nine-carbon α,ω-dicarboxylic acid. mdpi.com Its two terminal carboxylate groups make it an excellent bridging ligand for constructing extended coordination networks. mdpi.com
Several features of the nonanedioate ligand contribute to its versatility:
Bridging Capability: The two carboxylate groups can bridge metal centers to form chains, layers, or 3D frameworks. mdpi.comnih.gov The coordination mode of the carboxylate groups themselves can vary (e.g., monodentate, bidentate chelating, or bidentate bridging), adding another layer of structural control.
Flexibility: The long, aliphatic nine-carbon chain provides significant conformational flexibility. This flexibility can allow the ligand to bend and adapt to different coordination environments, leading to the formation of diverse and sometimes interpenetrated network topologies. aip.org
Length: The considerable length of the nonanedioate ligand allows it to span significant distances between metal nodes, which is a key parameter in designing porous materials with large channels or cavities. aip.org
The combination of a flexible, long-chain dicarboxylate like nonanedioate with a compact, chelating/bridging ligand like 2-aminoethanolate provides a powerful strategy for building complex and functional coordination polymers and MOFs.
Fabrication of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) incorporating 2-aminoethanolate and Nonanedioate Units
The synthesis of CPs and MOFs is a critical step that determines the final structure, crystallinity, and properties of the material. Several synthetic methodologies have been developed, with hydrothermal and solvothermal routes being among the most common. nih.gov
Hydrothermal and solvothermal synthesis are widely used methods for crystallizing CPs and MOFs. nih.govresearchgate.net These techniques involve heating the constituent components (metal salts and organic ligands) in a sealed vessel in water (hydrothermal) or a non-aqueous solvent (solvothermal) at temperatures above the solvent's boiling point. nih.govrsc.org
Key parameters that influence the outcome of these syntheses include:
Temperature: The reaction temperature can affect the kinetics of crystal nucleation and growth, sometimes leading to different phases or isomers of the same compound. rsc.org
Solvent: The choice of solvent can influence the solubility of reactants and the coordination of solvent molecules to the metal centers, thereby directing the final structure.
pH: The pH of the reaction mixture is crucial, especially for ligands with acidic or basic groups like carboxylates and amines, as it controls their deprotonation state. nih.gov
Modulators: Additives like benzoic acid can be used as modulators to control the reaction rate and improve the quality and size of the resulting crystals. rsc.org
For a system containing 2-aminoethanolate and nonanedioate, a typical solvothermal reaction would involve combining a metal salt (e.g., zinc nitrate, copper nitrate) with 2-aminoethanol and nonanedioic acid in a solvent like N,N-dimethylformamide (DMF) and heating the mixture in a sealed autoclave. nih.govrsc.org
Table 1: Representative Conditions for Hydrothermal/Solvothermal Synthesis of Coordination Polymers
| Metal Source | Ligands | Solvent | Temperature (°C) | Time (days) | Resulting Dimensionality | Reference |
| Metal(II) Salts | 5-aminoisophthalic acid, auxiliary N-ligands | H₂O | 160 | 3 | 0D, 2D, 3D | nih.gov |
| ZnCl₂, CdCl₂ | Terphenyl-dicarboxylic acid, N-donor co-linker | DMF/H₂O | 90 - 140 | 3 | Not specified | rsc.org |
| Mg(NO₃)₂, Co(NO₃)₂, Sr(NO₃)₂ | 2-aminoterephthalic acid | DMF | 120 | 2 | 2D, 3D | rsc.org |
| Cd(NO₃)₂ | 5-amino-tetrazole, benzenetetracarboxylic acid | H₂O | Not specified | Not specified | 3D | researchgate.net |
This table presents examples from the literature to illustrate typical synthesis parameters and is not specific to the 2-aminoethanolate/nonanedioate system.
Post-synthetic modification (PSM) is a powerful technique for functionalizing CPs and MOFs after their initial synthesis. rsc.orgnih.gov This approach allows for the incorporation of chemical functionalities that might not be stable under the conditions of the initial framework assembly. nih.gov For a hypothetical framework constructed from 2-aminoethanolate and nonanedioate, several PSM strategies could be envisioned.
Covalent PSM: This involves forming or breaking covalent bonds on the organic linkers. rsc.org The pendant amino group from the 2-aminoethanolate ligand would be an ideal site for covalent PSM. A wide range of reactions can be performed on amine-functionalized MOFs, such as:
Amide formation: Reacting the amine with acid anhydrides or acid chlorides to introduce new functional groups. rsc.orgnih.gov
Peptide coupling: Using standard peptide coupling reagents to attach carboxylic acids, including complex biomolecules, under mild conditions. rsc.org
Coordinative PSM (or Post-Synthetic Ligand Exchange): This strategy involves modifying the coordination environment of the metal centers. nih.gov This can include:
Ligand Exchange: Replacing coordinated solvent molecules or even framework linkers with new functional molecules. nih.govrsc.orgresearchgate.net For instance, a weakly bound solvent molecule could be exchanged for a catalytically active species.
Metal Exchange: In some robust frameworks, the metal ions themselves can be exchanged for different metals, altering the material's electronic or magnetic properties. semanticscholar.org
These PSM approaches provide a versatile toolbox for tailoring the properties of a pre-formed CP or MOF, enhancing its performance in targeted applications. rsc.org
Table 2: Common Post-Synthetic Modification (PSM) Strategies
| PSM Type | Description | Target Moiety in a Hypothesized Framework | Potential Outcome | References |
| Covalent Modification | Chemical transformation of a functional group on the organic linker. | Pendant -NH₂ group of 2-aminoethanolate. | Introduction of new functional groups, altering hydrophobicity or creating active sites. | rsc.orgnih.gov |
| Coordinative PSM | Introduction of new molecules into the metal's coordination sphere. | Metal nodes. | Creation of open metal sites or introduction of catalytic centers. | nih.gov |
| Ligand Exchange | Replacement of existing ligands with new ones. | Coordinated solvent or framework linkers. | Tuning of pore size and chemical environment. | rsc.orgresearchgate.net |
| Metal Exchange | Swapping the framework's metal ions with different ones. | Metal nodes. | Modification of catalytic, magnetic, or optical properties. | semanticscholar.org |
Supramolecular Interactions in Sodium;2-aminoethanolate;nonanedioic acid and its Assemblies
Analysis of Hydrogen Bonding Networks and Their Influence on Structure
Hydrogen bonds are the most significant directional intermolecular forces in the assembly of structures containing 2-aminoethanolate and nonanedioate moieties. The protonated amine group (–NH₃⁺) of the 2-aminoethanol and the deprotonated carboxylate groups (–COO⁻) of the nonanedioic acid are powerful hydrogen bond donors and acceptors, respectively. This donor-acceptor pairing leads to the formation of a highly reliable supramolecular synthon, the NH₃⁺∙∙∙⁻OOC heterosynthon, which is a common feature in the crystal structures of amino acid salts. researchgate.netnih.gov
The nonanedioate anion, with its two carboxylate end groups, can act as a linker, bridging multiple sodium and 2-aminoethanolate units to form extended one-, two-, or three-dimensional networks. The length and flexibility of the nonane (B91170) chain will influence the spatial separation of these networks.
Table 1: Potential Hydrogen Bonding Interactions in this compound Assemblies
| Donor | Acceptor | Type of Interaction | Influence on Structure |
| N-H (from 2-aminoethanolate) | O (from nonanedioate) | Intermolecular | Primary chain/layer formation |
| O-H (from 2-aminoethanolate) | O (from nonanedioate) | Intermolecular | Cross-linking of chains/layers |
| N-H (from 2-aminoethanolate) | O (from 2-aminoethanolate) | Intermolecular | Formation of amino alcohol aggregates |
| O-H (from 2-aminoethanolate) | O (from 2-aminoethanolate) | Intermolecular | Formation of amino alcohol aggregates |
This table presents potential interactions based on the functional groups present. The actual interactions would be confirmed by single-crystal X-ray diffraction analysis.
Role of π-π Stacking and Other Non-Covalent Interactions in Crystal Packing
In the specific case of this compound, π-π stacking interactions are not expected to be a dominant feature of the crystal packing. This is because neither 2-aminoethanol nor nonanedioic acid contains aromatic rings. π-π stacking is a non-covalent interaction that occurs between aromatic moieties and is a significant factor in the crystal engineering of compounds containing phenyl rings or other aromatic systems. wikipedia.orgnih.gov
In related systems where aromatic groups are present, such as in salts of amino alcohols with quinaldinate, π-π stacking interactions between the aromatic rings of the quinaldinate anions can direct the packing of the hydrogen-bonded layers or chains. nih.gov These interactions can be parallel-displaced or T-shaped and contribute significantly to the stability of the three-dimensional structure. rsc.org While not directly applicable to the titular compound, this highlights the modularity of supramolecular design, where the introduction of specific functional groups can be used to control crystal packing.
Polymorphism and Crystallization Control in Amino Alcoholate/Carboxylate Salts
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic salts, including those of amino alcohols and carboxylates. researchgate.netnih.govresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, melting point, and stability, which are of critical importance in various applications. The formation of a particular polymorph is sensitive to the crystallization conditions.
For a salt like this compound, polymorphism can arise from different arrangements of the constituent ions in the crystal lattice. This can be due to variations in the hydrogen bonding network, leading to different connectivity motifs. researchgate.netnih.gov For example, one polymorph might be characterized by hydrogen-bonded chains, while another might feature layered structures. The conformation of the flexible nonanedioate chain could also differ between polymorphs.
The control of crystallization is essential for obtaining a desired polymorph. Key parameters that can be manipulated to influence the crystallization outcome include:
Solvent: The polarity and hydrogen-bonding capability of the solvent can influence which supramolecular synthons are preferentially formed. Crystallization from different solvents can yield different polymorphs. nih.gov
Temperature: Temperature affects both the solubility of the salt and the kinetics of crystal nucleation and growth. nih.gov Cooling rate can also be a critical factor. ru.nl
Supersaturation: The level of supersaturation is the driving force for crystallization. nih.gov Controlling the rate at which supersaturation is achieved can influence the resulting crystal form.
Additives: The presence of impurities or specifically added inhibitors or promoters can affect crystal growth. nih.govgoogle.com For instance, molecules with similar structural features might compete for sites on the growing crystal surface, thereby inhibiting or modifying the growth of a particular crystalline phase.
In the broader context of amino acid and carboxylate salts, crystallization can be controlled to achieve desired crystal sizes and morphologies. ru.nlresearchgate.net Techniques such as slow evaporation, vapor diffusion, and cooling crystallization are commonly employed. The use of co-solvents, such as the addition of a less polar solvent like an alcohol to an aqueous solution, can be used to induce crystallization. google.com
Table 2: Factors Influencing Polymorphism in Amino Alcoholate/Carboxylate Salts
| Factor | Influence on Crystallization | Potential Outcome |
| Solvent System | Alters solute-solvent interactions and solubility. | Different polymorphs, solvates. |
| Temperature | Affects nucleation and growth kinetics, and thermodynamic stability. | Kinetically or thermodynamically favored polymorph. |
| Cooling/Evaporation Rate | Influences the degree of supersaturation. | Different crystal sizes and potentially different polymorphs. |
| Presence of Additives | Can inhibit or promote the growth of specific crystal faces or forms. | Habit modification, selective crystallization of a polymorph. |
The study of polymorphism and the development of robust crystallization control strategies are vital for ensuring the consistent production of crystalline materials with predictable and optimized properties.
Catalytic Applications of Systems Derived from 2 Aminoethanolate and Nonanedioic Acid
Amino Alcoholate-Promoted Organic Reactions and Catalysis
The presence of both an amino and an alcoholate group in 2-aminoethanolate provides a valuable platform for designing catalysts that can orchestrate complex chemical reactions with high efficiency and control.
The dual functionality of amino alcohols is a key feature in achieving chemoselectivity in catalysis. The distinct electronic and steric properties of the amino and hydroxyl groups can be exploited to direct a reaction towards a specific site in a multifunctional molecule. For instance, cooperative catalysis involving a soft Lewis acid and a hard Brønsted base has been shown to facilitate the chemoselective conjugate addition of amino alcohols to α,β-unsaturated esters. nih.gov This approach enables the selective reaction of the hydroxyl group over the amino group.
Another significant application of amino alcohol functionality is in chemoselective oxidation reactions. The direct oxidation of unprotected amino alcohols to the corresponding amino carbonyl compounds presents a challenge in organic synthesis. However, catalytic systems, such as those employing 2-azaadamantane (B3153908) N-oxyl (AZADO) in conjunction with copper, have demonstrated high chemoselectivity for the aerobic oxidation of the alcohol group in various unprotected amino alcohols. elsevierpure.comnih.gov This method allows for the synthesis of amino carbonyl compounds from amino alcohols carrying primary, secondary, or tertiary amino groups in good to high yields at ambient temperatures. elsevierpure.comnih.gov
| Catalyst System | Reactants | Product | Key Feature |
| Soft Lewis acid/hard Brønsted base | Amino alcohol, α,β-unsaturated ester | β-hydroxy amino ester | Chemoselective addition of the hydroxyl group. nih.gov |
| 2-azaadamantane N-oxyl (AZADO)/Copper | Unprotected amino alcohol | Amino carbonyl compound | Chemoselective aerobic oxidation of the alcohol. elsevierpure.comnih.gov |
Chiral amino alcohols and their derivatives are pivotal ligands in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The formation of chiral acetal (B89532) templates from (S)-α-amino aldehydes and chiral diols has been utilized in the titanium tetrachloride-mediated addition of allyltrimethylsilane. oup.com This methodology leads to the formation of anti-2-amino alcohol derivatives with high diastereoselectivity. oup.com
Furthermore, chiral aldehyde catalysis has emerged as a powerful tool for the asymmetric synthesis of amino acids and their derivatives. frontiersin.orgresearchgate.netnih.gov Catalysts derived from chiral BINOL aldehydes can effectively control the stereochemistry in reactions of N-unprotected amino acid esters. frontiersin.orgresearchgate.netnih.gov The combination of chiral aldehyde catalysis with transition metals, such as in a Zn–Schiff base complex, offers a promising strategy for enantioselective α-allylic alkylation of amino acid esters. researchgate.net Copper-catalyzed asymmetric propargylic substitution reactions have also been developed to synthesize chiral γ-amino alcohols with tertiary carbon stereocenters. nih.gov
| Catalytic Approach | Reactants | Product | Key Feature |
| Chiral Acetal Templates | (S)-α-amino aldehyde, chiral diol, allyltrimethylsilane | anti-2-amino alcohol derivative | High diastereoselectivity. oup.com |
| Chiral BINOL Aldehyde Catalysis | N-unprotected amino acid ester | Asymmetric α-functionalized amino ester | Stereoselective control. frontiersin.orgresearchgate.netnih.gov |
| Copper-Catalyzed Propargylic Substitution | Alkyne-functionalized oxetane, amine | Chiral γ-amino alcohol | Formation of tertiary stereocenters. nih.gov |
Coordination Polymers and Metal Complexes as Heterogeneous Catalysts
The combination of amino alcohols like 2-aminoethanolate and dicarboxylic acids such as nonanedioic acid provides a rich design space for the construction of coordination polymers and metal complexes. These materials can serve as robust heterogeneous catalysts, offering advantages in terms of catalyst recovery and reuse.
Systems containing both amino alcohol and dicarboxylate functionalities are well-suited for catalyzing oxidative functionalization reactions. For example, copper/nitroxyl catalyst systems have proven effective for the aerobic oxidative coupling of alcohols and amines to form amides. nih.gov These catalysts show a preference for the reaction of primary amines over more sterically hindered secondary amines. nih.gov The protocol is tolerant of various functional groups, including primary amides and free tertiary alcohols. nih.gov In a related context, tungsten hexacarbonyl has been used to catalyze the oxidative carbonylation of amino alcohols to produce hydroxyalkylureas without the need for protecting the hydroxyl group. nih.gov
| Catalyst System | Reactants | Product | Key Feature |
| Copper/ABNO | Alcohol, Amine | Amide | Aerobic oxidative coupling with functional group tolerance. nih.gov |
| W(CO)₆ | Amino alcohol | Hydroxyalkylurea | Selective oxidative carbonylation. nih.gov |
The hydrogenation of carboxylic acids to alcohols is a sustainable process that generates water as the only byproduct. rsc.org While traditionally requiring harsh conditions with heterogeneous catalysts, recent advancements have led to the development of more active homogeneous catalysts based on transition metals like ruthenium and iridium that operate under milder conditions. acs.orgyoutube.com The hydrogenation of amino acids to amino alcohols, in particular, is an important route for producing valuable chemical building blocks from biorenewable sources. acs.org Studies on the aqueous-phase hydrogenation of amino acids like serine, alanine, and valine over a carbon-supported ruthenium catalyst have provided insights into the kinetics of these reactions. acs.org The mechanism of carboxylic acid hydrogenation can proceed through different pathways, and understanding these is crucial for catalyst design. researchgate.net
Catalytic systems derived from amino alcohols and related structures have demonstrated utility in carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. nih.govresearchgate.net For instance, catalytic C-C bond-forming reactions between aminoalkanes and imines have been achieved using a potassium base with a crown ether or a potassium phenoxide catalyst. nih.gov This method has a broad substrate scope and allows for the synthesis of diamine derivatives with high diastereoselectivity. nih.gov Furthermore, copper-catalyzed systems have been employed for the asymmetric synthesis of γ-amino alcohols, creating sterically congested tertiary carbon stereocenters through propargylic substitution. researchgate.net The development of enzymatic C-C bond-forming reactions also highlights the importance of amino acid-derived structures in catalysis. rsc.org
| Catalytic System | Reactants | Product | Key Feature |
| KOtBu/18-crown-6 | Aminoalkane derivative, Imine | Diamine derivative | High diastereoselectivity in C-C bond formation. nih.gov |
| Copper/(S,S)-L7 | Alkyne-functionalized oxetane, Aniline | Chiral γ-amino alcohol | Asymmetric C-C bond formation. researchgate.net |
Durability and Recyclability of Catalytic Systems
There are no published studies, data tables, or research findings concerning the stability, lifespan, deactivation processes, or recyclability of catalysts based on "Sodium;2-aminoethanolate;nonanedioic acid."
Future Research Directions and Emerging Paradigms in 2 Aminoethanolate/nonanedioate Chemistry
Integration with Advanced Manufacturing Technologies for Complex Organic Materials
The development of complex organic materials necessitates the use of advanced manufacturing techniques that offer precision and control over the material's structure and properties. For polymers derived from 2-aminoethanol and nonanedioic acid, several advanced manufacturing technologies could be pivotal.
Additive Manufacturing (3D Printing): Technologies like hydrogel-infusion additive manufacturing (HIAM) could be adapted to create intricate, three-dimensional structures from a polymer matrix based on 2-aminoethanol and nonanedioic acid. caltech.edu This process involves 3D printing a hydrogel scaffold which is then infused with the monomeric components, followed by polymerization and removal of the scaffold. caltech.edu This would allow for the fabrication of custom-designed, complex geometries with high precision.
Direct-Ink-Write (DIW): This technique enables the printing of materials with a wide range of viscosities, making it suitable for creating composite materials. llnl.gov A polymer resin based on 2-aminoethanol and nonanedioic acid could be formulated into an ink and co-deposited with other materials to create functional composites with tailored properties.
Advanced manufacturing offers the potential to create materials with hierarchical structures and precisely controlled compositions, moving beyond the limitations of traditional bulk polymerization methods.
Exploration of Novel Hybrid Materials Incorporating Sodium;2-aminoethanolate;nonanedioic acid Components
Hybrid materials, which combine organic and inorganic components at the nanoscale, offer a pathway to materials with enhanced or entirely new properties. The functional groups present in a polymer derived from 2-aminoethanol and nonanedioic acid provide ample opportunities for creating novel hybrid materials.
Organic-Inorganic Nanocomposites: The carboxylate and hydroxyl groups within the polymer chain can serve as nucleation sites for the in-situ growth of inorganic nanoparticles, such as metal oxides (e.g., TiO₂, ZnO) or silica (B1680970) (SiO₂). This would result in a nanocomposite with improved mechanical strength, thermal stability, or even photocatalytic activity.
Functional Coatings: Polymers based on these monomers could be used to create functional coatings on various substrates. The polar nature of the polymer could enhance adhesion, while the incorporation of specific functional groups could impart properties like anti-fouling, anti-corrosion, or controlled release of active molecules.
The versatility of the 2-aminoethanol and nonanedioic acid platform allows for the creation of a wide range of hybrid materials with properties tailored for specific applications.
Rational Design of Multifunctional Materials with Tunable Properties
Rational design involves the deliberate design of molecules and materials to achieve specific functions. sciopen.comnih.govnih.gov The principles of rational design can be applied to polymers derived from 2-aminoethanol and nonanedioic acid to create multifunctional materials with precisely controlled properties. acs.org
Control of Polymer Architecture: By carefully controlling the polymerization conditions, the architecture of the resulting polymer can be tailored. For example, the ratio of 2-aminoethanol to nonanedioic acid can be varied to control the crosslink density, leading to materials ranging from soft elastomers to rigid thermosets. The use of co-monomers could further introduce specific functionalities.
Stimuli-Responsive Materials: The presence of pH-sensitive carboxylic acid groups and potentially temperature-sensitive hydrogen bonding interactions could be exploited to create stimuli-responsive materials. These "smart" materials could change their shape, solubility, or other properties in response to changes in their environment, with potential applications in drug delivery, sensors, and soft robotics.
The table below illustrates how the properties of a hypothetical polymer based on 2-aminoethanol and nonanedioic acid could be tuned through rational design.
| Design Parameter | Tunable Property | Potential Application |
| Monomer Ratio (2-aminoethanol:nonanedioic acid) | Crosslink Density, Mechanical Stiffness | Elastomers, Adhesives, Rigid Plastics |
| Incorporation of a Third Monomer | Hydrophilicity/Hydrophobicity, Biocompatibility | Biomedical Implants, Drug Delivery Matrices |
| Control of Molecular Weight | Viscosity, Processability | Coatings, Inks for 3D Printing |
| Post-polymerization Modification | Surface Energy, Specific Ligand Binding | Anti-fouling Surfaces, Biosensors |
High-Throughput Screening and Computational-Guided Discovery of New Systems
The discovery and optimization of new materials can be significantly accelerated by using high-throughput screening (HTS) and computational modeling. acs.orgnih.govchemspeed.com These approaches are particularly well-suited for exploring the vast design space offered by polymers derived from 2-aminoethanol and nonanedioic acid.
High-Throughput Synthesis and Screening: Automated platforms can be used to rapidly synthesize a large library of polymers with varying compositions and architectures. chemspeed.com These libraries can then be screened for desired properties, such as mechanical strength, thermal stability, or biocompatibility. This data-driven approach allows for the rapid identification of promising material candidates. llnl.gov
Computational Modeling and Simulation: Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide insights into the structure-property relationships of these polymers at the molecular level. upenn.educam.ac.ukmdpi.com Computational models can be used to predict the properties of hypothetical polymers before they are synthesized, guiding experimental efforts towards the most promising candidates. mdpi.com Machine learning models, trained on experimental or computational data, can further accelerate the discovery process by predicting the properties of new polymer structures. acs.orgresearchgate.netresearchgate.net
The integration of HTS and computational modeling provides a powerful paradigm for the accelerated discovery and design of new materials based on the 2-aminoethanol and nonanedioic acid system.
Q & A
Basic Question: What are the standard synthetic routes for nonanedioic acid (azelaic acid) and its sodium salts?
Methodological Answer:
Nonanedioic acid (azelaic acid) is classically synthesized via ozonolysis or chemical oxidation of oleic acid. For example, ozonolysis of oleic acid cleaves the double bond to yield nonanedioic acid . Sodium salts are formed by neutralizing the dicarboxylic acid with stoichiometric sodium hydroxide under controlled pH (e.g., pH 8–10) to avoid over-salinization. Purity is ensured through recrystallization in hot water or ethanol .
Advanced Question: How can biocatalytic cascades improve the yield of nonanedioic acid from renewable feedstocks?
Methodological Answer:
Whole-cell biocatalysts engineered with fatty acid-modifying enzymes (e.g., hydratases, hydroxylases) can convert oleic acid into nonanedioic acid. Key strategies include:
- Adsorbent resins to reduce product toxicity by sequestering hydrophobic intermediates .
- Cofactor regeneration systems (e.g., NADH recycling) to sustain enzymatic activity .
- Multi-step cascades combining β-oxidation and ω-oxidation pathways (e.g., CYP450 monooxygenases) . Evidence shows yields up to 103 mM (19.4 g/L) in optimized systems, a 24-fold improvement over traditional methods .
Basic Question: What analytical techniques are used to confirm nonanedioic acid structure and purity?
Methodological Answer:
- GC-MS : After derivatization (e.g., methyl ester formation), GC-MS identifies nonanedioic acid via fragmentation patterns (e.g., m/z 187 for the dimethyl ester) .
- NMR : NMR shows characteristic peaks for CH groups (δ 1.2–1.4 ppm) and carboxylic protons (δ 12–13 ppm) . Quantitative purity is assessed via titration with standardized NaOH .
Advanced Question: How can hyphenated analytical methods resolve data contradictions in complex reaction mixtures?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with ion mobility separation distinguishes isobaric intermediates (e.g., hydroxylated vs. carboxylated derivatives). For example, a Shimadzu UFLC system with a QTrap 5500 MS detector achieves baseline separation of nonanedioic acid and ω-hydroxynonanoic acid using a Waters Atlantis T3 column (3 μm, 2.1 × 50 mm) and 10 mM ammonium acetate/acetonitrile mobile phase . Statistical validation (e.g., RSD <5% for triplicate runs) ensures reproducibility .
Basic Question: How should researchers handle large datasets from biocatalytic experiments?
Methodological Answer:
- Raw data : Store in appendices (e.g., Excel or .csv files) to maintain clarity in the main text .
- Processed data : Use tools like Python’s Pandas or R for outlier removal (e.g., Grubbs’ test) and normalization .
- Uncertainty analysis : Report confidence intervals (95% CI) for yield calculations and enzyme activity metrics .
Advanced Question: What strategies mitigate toxicity of nonanedioic acid to biocatalysts?
Methodological Answer:
- In situ product removal (ISPR) : Adsorbent resins (e.g., Amberlite XAD-4) reduce intracellular accumulation of hydrophobic acids .
- Compartmentalization : Encapsulate enzymes in alginate beads to shield cells from acidic pH .
- Continuous feeding : Gradual substrate addition prevents inhibitory concentrations; optimal feeding rates are determined via chemostat experiments .
Advanced Question: How is nonanedioic acid utilized in surface modification studies?
Methodological Answer:
Nonanedioic acid forms self-assembled monolayers (SAMs) on gold or PMMA surfaces via amide linkages. Characterization involves:
- RAIR spectroscopy : Peaks at 1741 cm^{-1 (C=O stretch) and 1531 cm^{-1 (N–H bend) confirm covalent bonding .
- Contact angle measurements : Hydrophilicity increases post-modification (e.g., from 75° to 40° for Au surfaces) .
Basic Question: What are critical considerations in designing kinetic studies for nonanedioic acid biosynthesis?
Methodological Answer:
- Substrate solubility : Use surfactants (e.g., Tween-80) to emulsify oleic acid in aqueous media .
- Enzyme kinetics : Determine and via Lineweaver-Burk plots for rate-limiting enzymes (e.g., ω-hydroxylases) .
- Temperature optimization : Conduct Arrhenius analysis to identify ideal reaction temperatures (typically 30–37°C for microbial systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
